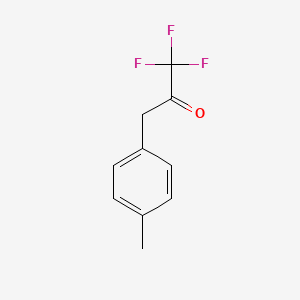

3-(4-Methylphenyl)-1,1,1-trifluoro-2-propanone

描述

IUPAC Nomenclature and Systematic Identification

3-(4-Methylphenyl)-1,1,1-trifluoro-2-propanone is systematically identified as 1,1,1-trifluoro-3-(4-methylphenyl)propan-2-one according to IUPAC rules. The compound’s molecular formula is C₁₀H₉F₃O , with a molecular weight of 202.17 g/mol . Key identifiers include:

| Property | Value | Source |

|---|---|---|

| CAS Registry Number | 75199-80-3 | |

| SMILES | CC1=CC=C(C=C1)CC(=O)C(F)(F)F | |

| InChI Key | HRNIGRXLWIIPRH-UHFFFAOYSA-N |

Synonyms include This compound and 75199-80-3. Systematic identification leverages spectroscopic techniques such as NMR and mass spectrometry, though specific spectral data for this compound are not explicitly reported in the literature.

Molecular Geometry and Conformational Analysis

The molecule consists of a 4-methylphenyl group attached to a trifluoromethyl ketone moiety (CF₃-C=O) via a methylene bridge. Computational studies on analogous trifluoromethyl ketones (e.g., trifluoroacetophenone) reveal that the trifluoromethyl group adopts a trigonal planar geometry around the carbonyl carbon, with bond lengths of approximately 1.21 Å (C=O) and 1.53 Å (C–CF₃) . The 4-methylphenyl group is oriented orthogonally to the ketone plane to minimize steric hindrance.

Conformational flexibility arises from rotation around the C–C bond connecting the phenyl and ketone groups . Density functional theory (DFT) calculations suggest a preferred conformation where the methyl group on the phenyl ring is positioned para to the ketone, stabilizing the structure through weak hyperconjugative interactions.

Crystallographic Data and Solid-State Arrangements

As of current literature, no single-crystal X-ray diffraction data for this compound have been reported. However, crystallographic studies on related compounds, such as 4-(trifluoromethyl)nicotinic acid , indicate that trifluoromethyl groups often induce planar arrangements in the solid state due to steric and electronic effects. For example, the CF₃ group in 4-(trifluoromethyl)nicotinic acid adopts a co-planar orientation with the aromatic ring, stabilized by intermolecular C–F···H interactions.

Future crystallographic studies on this compound could elucidate whether similar packing motifs or halogen-bonding interactions dominate its solid-state structure.

Electronic Structure and Quantum Chemical Calculations

Quantum chemical calculations using DFT (B3LYP/6-311++G(d,p)) on analogous trifluoromethyl ketones provide insights into the electronic structure:

| Parameter | Value (Analogous Compound) | Description |

|---|---|---|

| HOMO-LUMO Gap | 5.2 eV | Reflects chemical reactivity |

| Dipole Moment | 3.8 D | Polarized C=O and CF₃ groups |

| Electrostatic Potential | Negative at O and F atoms | Electron-rich regions for nucleophilic attack |

The trifluoromethyl group exerts a strong electron-withdrawing effect, reducing electron density on the carbonyl carbon and enhancing electrophilicity. Natural bond orbital (NBO) analysis of similar systems reveals significant hyperconjugation between the CF₃ group and the carbonyl π-system, stabilizing the ketone moiety.

Vibrational frequency calculations predict characteristic IR bands at 1,680–1,720 cm⁻¹ (C=O stretch) and 1,100–1,250 cm⁻¹ (C–F stretches) . These features align with experimental IR data for structurally related trifluoromethyl ketones.

属性

IUPAC Name |

1,1,1-trifluoro-3-(4-methylphenyl)propan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9F3O/c1-7-2-4-8(5-3-7)6-9(14)10(11,12)13/h2-5H,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HRNIGRXLWIIPRH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)CC(=O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9F3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30453848 | |

| Record name | 1,1,1-Trifluoro-3-(4-methylphenyl)propan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30453848 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

75199-80-3 | |

| Record name | 1,1,1-Trifluoro-3-(4-methylphenyl)propan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30453848 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Methylphenyl)-1,1,1-trifluoro-2-propanone typically involves the reaction of 4-methylacetophenone with trifluoroacetic anhydride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the anhydride. The general reaction scheme is as follows:

[ \text{4-Methylacetophenone} + \text{Trifluoroacetic anhydride} \xrightarrow{\text{AlCl}_3} \text{this compound} ]

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions, such as temperature and pressure, and improves the overall yield and purity of the product. The use of automated systems also reduces the risk of human error and enhances safety.

化学反应分析

Types of Reactions

3-(4-Methylphenyl)-1,1,1-trifluoro-2-propanone undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to substitute the trifluoromethyl group.

Major Products Formed

Oxidation: 4-Methylbenzoic acid or other oxidized derivatives.

Reduction: 3-(4-Methylphenyl)-1,1,1-trifluoro-2-propanol.

Substitution: Various substituted derivatives depending on the nucleophile used.

科学研究应用

3-(4-Methylphenyl)-1,1,1-trifluoro-2-propanone has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.

Industry: Used in the production of specialty chemicals and materials.

作用机制

The mechanism of action of 3-(4-Methylphenyl)-1,1,1-trifluoro-2-propanone involves its interaction with various molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to easily cross cell membranes and interact with intracellular targets. The ketone group can form hydrogen bonds with active sites of enzymes or receptors, leading to inhibition or activation of biological pathways.

相似化合物的比较

Table 1: Structural Analogs of 3-(4-Methylphenyl)-1,1,1-trifluoro-2-propanone

Key Observations :

- Positional Isomerism : The methyl group's position (para, meta, ortho) affects electronic distribution and steric hindrance, altering reactivity and crystallinity .

Functional Group Analogs

Table 2: Functional Group Variants

Key Observations :

- Thioether vs. Ketone : Thioether derivatives (e.g., 4-Br-PTTFP) exhibit distinct reactivity, such as resistance to hydrolysis, making them suitable as enzyme inhibitors .

- Sulfonyl Groups : Tosylacetone (CAS 5366-49-4) demonstrates enhanced stability and polarity due to the sulfonyl group, useful in synthetic intermediates .

Physical Properties

生物活性

3-(4-Methylphenyl)-1,1,1-trifluoro-2-propanone, commonly referred to as a trifluoromethyl ketone, is a compound of significant interest due to its unique structural properties and biological activities. The trifluoromethyl group enhances lipophilicity and biological interactions, making this compound a valuable subject for research in medicinal chemistry and pharmacology.

The molecular formula of this compound is C11H10F3O, with a molecular weight of approximately 224.19 g/mol. The presence of both a trifluoromethyl group and a 4-methylphenyl group contributes to its distinct chemical reactivity and biological activity.

The biological activity of this compound can be attributed to its ability to interact with various molecular targets within biological systems. The trifluoromethyl group increases the compound's lipophilicity, allowing it to effectively cross cellular membranes. The ketone functional group can form hydrogen bonds with active sites on enzymes or receptors, which may lead to the modulation of biological pathways.

Biological Activities

Research indicates that this compound exhibits several biological activities:

- Neuroprotective Effects : Studies have shown that trifluoromethyl ketones can protect cerebellar granule neurons from apoptosis induced by low potassium levels. This suggests potential applications in neurodegenerative diseases .

- Anticancer Properties : The compound has been investigated for its role in inhibiting specific kinases involved in cancer progression. For instance, it has been noted as a weak inhibitor of PKMYT1, a kinase implicated in the DNA damage response in certain cancers .

- Enzyme Inhibition : The compound has been used in studies examining enzyme inhibition and protein-ligand interactions. Its ability to modulate enzyme activity makes it a candidate for drug development targeting various diseases .

Case Study 1: Neuroprotection

In a study assessing the neuroprotective effects of trifluoromethyl ketones on cerebellar granule neurons, it was found that these compounds significantly reduced apoptosis rates at specific concentrations. This research highlights the potential of this compound in treating conditions like Alzheimer's disease .

Case Study 2: Cancer Inhibition

Another investigation focused on the inhibition of PKMYT1 by various analogs of trifluoromethyl ketones. While this compound demonstrated weaker inhibitory effects compared to other derivatives, it provided insights into structure-activity relationships that could guide future drug design efforts against cancer cells with CDK1 dysregulation .

Comparative Analysis

To better understand the unique properties of this compound, it is useful to compare it with similar compounds.

| Compound Name | Structure | Biological Activity |

|---|---|---|

| 4-Methylacetophenone | Structure | Lacks trifluoromethyl; different reactivity |

| 1,1,1-Trifluoro-2-propanone | Structure | Similar reactivity but without the aromatic ring |

| 4-Methylbenzoyl chloride | Structure | Similar aromatic structure; different functional groups |

常见问题

Q. What are the recommended synthetic routes for 3-(4-Methylphenyl)-1,1,1-trifluoro-2-propanone, and how do reaction conditions influence yield?

Answer: The compound can be synthesized via nucleophilic substitution or condensation reactions. A common approach involves reacting 4-methylbenzaldehyde with 1,1,1-trifluoroacetone under alkaline conditions (e.g., NaOH in ethanol/water). Optimization of solvent polarity (e.g., ethanol vs. methanol), temperature (40–80°C), and stoichiometric ratios is critical. For example, increasing reaction time at 60°C improves yield but may promote side reactions like aldol condensation .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

Answer:

- ¹H/¹³C NMR : The trifluoromethyl group (δ ~ -60 ppm in ¹⁹F NMR) and para-methylphenyl protons (δ 7.2–7.4 ppm) are diagnostic. Aromatic protons show splitting patterns dependent on substitution .

- FT-IR : Strong C=O stretching (~1700 cm⁻¹) and C-F vibrations (1100–1250 cm⁻¹) confirm functional groups .

- Mass Spectrometry (MS) : Molecular ion peaks at m/z 202.17 (C₁₀H₉F₃O⁺) and fragmentation patterns verify structure .

Q. How does the para-methyl group influence the compound’s reactivity compared to analogs with other substituents?

Answer: The electron-donating methyl group at the para position enhances the electron density of the aromatic ring, increasing electrophilic substitution reactivity. Compared to chloro- or trifluoromethyl-substituted analogs (e.g., 3-(4-Chlorophenyl)-1,1,1-trifluoro-2-propanone ), the methyl group reduces steric hindrance, favoring nucleophilic additions at the ketone .

Advanced Research Questions

Q. How can conflicting data on reaction yields with substituted benzaldehydes be resolved?

Answer: Discrepancies often arise from competing pathways (e.g., aldol condensation vs. nucleophilic substitution). Systematic studies using kinetic profiling (e.g., in situ FT-IR or HPLC) and computational modeling (DFT for transition-state energies) clarify dominant mechanisms. For example, bulky substituents (e.g., 4-t-butyl) may favor side reactions due to steric effects .

Q. What strategies mitigate fluorinated byproduct formation during synthesis?

Answer:

- Temperature Control : Lower temperatures (40–50°C) reduce trifluoroacetone decomposition.

- Catalyst Selection : Lewis acids (e.g., ZnCl₂) direct selectivity toward the desired product over fluorinated aldol adducts .

- Purification : Column chromatography with silica gel or reverse-phase HPLC isolates the target compound from polyfluorinated impurities .

Q. How do structural analogs (e.g., sulfur-containing derivatives) compare in enzyme inhibition studies?

Answer: Thio-substituted analogs (e.g., 3-(4-Methoxy-phenylthio)-1,1,1-trifluoro-2-propanone ) exhibit enhanced binding to cysteine proteases due to sulfur’s nucleophilicity. The para-methylphenyl variant may show weaker inhibition but improved metabolic stability in biological assays .

Q. What computational methods predict the compound’s physicochemical properties?

Answer:

- QSPR Models : Correlate logP (calculated: 2.8) and solubility with substituent electronic parameters (Hammett σ).

- Molecular Dynamics : Simulate interactions with lipid bilayers for permeability studies .

- DFT Calculations : Predict vibrational spectra (IR) and charge distribution at the carbonyl group .

Q. How should researchers address discrepancies in reported melting points or spectral data?

Answer:

- Purity Assessment : Use elemental analysis (C, H, F) and HPLC to confirm >98% purity.

- Standardized Conditions : Ensure NMR spectra are recorded in deuterated solvents (e.g., CDCl₃) with internal standards (TMS) .

- Collaborative Validation : Cross-check data with independent labs or databases (PubChem, ECHA) .

Q. What safety protocols are critical for handling this compound?

Answer:

- PPE : Wear nitrile gloves, goggles, and lab coats to prevent skin/eye contact.

- Ventilation : Use fume hoods due to potential volatility of fluorinated ketones.

- Spill Management : Neutralize with inert adsorbents (vermiculite) and dispose as hazardous waste .

Q. How can the compound’s stability under varying storage conditions be optimized?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。